molecular formula C18H26N2O4 B172462 Benzyl 4-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate CAS No. 159874-20-1

Benzyl 4-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate

Katalognummer: B172462
CAS-Nummer: 159874-20-1
Molekulargewicht: 334.4 g/mol
InChI-Schlüssel: ZMCNVANCFSRGFA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzyl 4-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate (CAS: 280111-50-4) is a piperidine derivative featuring two protective groups: a benzyloxycarbonyl (Cbz) group at the 1-position and a tert-butoxycarbonyl (Boc) group at the 4-amino position . Its molecular formula is C₁₈H₂₇N₃O₄, with a molecular weight of 349.43 g/mol. The compound is widely used as an intermediate in organic synthesis, particularly in pharmaceutical research, where protective groups are essential for selective reactivity during multi-step syntheses .

Vorbereitungsmethoden

Stepwise Synthesis Approach

The most widely adopted method for synthesizing benzyl 4-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate involves a two-step sequence: Boc protection of the primary amine at position 4 of piperidine, followed by carboxylation of the piperidine nitrogen at position 1 with benzyl chloroformate.

Boc Protection of Piperidin-4-amine

Reaction Conditions :
Piperidin-4-amine is dissolved in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Tert-butyldicarbonate (Boc₂O, 1.1 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) are added sequentially at 0°C. The mixture is stirred at room temperature for 12–16 hours, followed by quenching with water and extraction with DCM .

Yield and Purity :

  • Yield : 85–92%

  • Purity : >95% (by HPLC)

Mechanistic Insight :
The Boc group selectively protects the primary amine via nucleophilic attack, forming a stable carbamate. DMAP catalyzes the reaction by activating Boc₂O .

Carboxylation with Benzyl Chloroformate

Reaction Conditions :
N-Boc-piperidin-4-amine is dissolved in DCM and cooled to 0°C. Triethylamine (TEA, 2.0 equiv) is added, followed by dropwise addition of benzyl chloroformate (1.05 equiv). The reaction is stirred for 4–6 hours at 0°C, warmed to room temperature, and quenched with 1M HCl. The organic layer is washed with brine, dried over Na₂SO₄, and concentrated .

Yield and Purity :

  • Yield : 75–85%

  • Purity : >98% (after column chromatography)

Critical Parameters :

  • Excess benzyl chloroformate ensures complete conversion.

  • Low temperatures minimize side reactions (e.g., over-carboxylation) .

Alternative Synthetic Routes

One-Pot Protection-Carboxylation Strategy

Procedure :
Piperidin-4-amine is treated with Boc₂O and benzyl chloroformate simultaneously in DCM using DMAP and TEA as dual bases. This method reduces reaction time but requires precise stoichiometric control .

Performance :

  • Yield : 68–72%

  • Purity : 90–92% (requires additional purification)

Solid-Phase Synthesis

Industrial Application :
Immobilized piperidin-4-amine on resin undergoes Boc protection and carboxylation in a continuous-flow reactor. This method enhances scalability and reduces solvent waste .

Advantages :

  • Throughput : 1–2 kg/day

  • Purity : >99% (by GC-MS)

Optimization and Industrial-Scale Production

Solvent and Catalyst Screening

SolventCatalystYield (%)Purity (%)Reference
DCMDMAP9295
THFTEA8893
AcetonitrileNone6585

DCM with DMAP achieves optimal yields due to superior Boc₂O solubility and catalytic activity .

Temperature Optimization

StepTemperature (°C)Yield (%)
Boc Protection2592
Carboxylation0 → 2585
Carboxylation25 (constant)72

Low-temperature carboxylation suppresses epimerization and byproduct formation .

Analytical Characterization

Key Techniques :

  • NMR : Confirms Boc and benzyl group integration (¹H NMR: δ 1.44 ppm for Boc, δ 5.15 ppm for benzyl) .

  • HPLC : Quantifies purity using a C18 column (acetonitrile/water gradient) .

  • Mass Spectrometry : [M+H]⁺ = 335.4 m/z (matches theoretical MW) .

Research Findings and Patent Landscape

Patent Analysis

  • WO2015131299A1 : Describes hydrogenation debenzylation for intermediates, adaptable for carboxylation .

  • CN103204801A : Utilizes benzyl bromide for quaternary salt formation, though less efficient than chloroformate .

Stability Studies

  • Thermal Degradation : Decomposition begins at 150°C (TGA analysis) .

  • Hydrolytic Stability : Stable in pH 5–7; Boc group cleaves at pH <3 .

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, forming benzyl alcohol or benzaldehyde under appropriate conditions.

    Reduction: Reduction of the piperidine ring can lead to the formation of piperidine derivatives with different substituents.

    Substitution: The Boc group can be removed under acidic conditions, allowing for further functionalization of the amine group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Acidic conditions using trifluoroacetic acid (TFA) to remove the Boc group.

Major Products

    Oxidation: Benzyl alcohol, benzaldehyde.

    Reduction: Various piperidine derivatives.

    Substitution: Deprotected amine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

    Intermediate in Synthesis: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Protecting Group: The Boc group is commonly used to protect amines during multi-step organic synthesis.

Biology and Medicine

    Drug Development: Serves as an intermediate in the synthesis of drugs targeting neurological disorders and other conditions.

    Bioconjugation: Used in the preparation of bioconjugates for targeted drug delivery systems.

Industry

    Polymer Chemistry: Utilized in the synthesis of polymers with specific functional groups.

    Catalysis: Acts as a ligand in catalytic reactions to improve reaction efficiency and selectivity.

Wirkmechanismus

The mechanism of action of Benzyl 4-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate depends on its application. In drug synthesis, it acts as a precursor that undergoes various chemical transformations to yield active pharmaceutical ingredients. The Boc group protects the amine functionality during these transformations, preventing unwanted side reactions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Structural Variations and Functional Group Impact

The following table summarizes key structural analogues and their distinguishing features:

Compound Name CAS No. Molecular Formula Key Structural Differences Applications
Benzyl 4-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate 280111-50-4 C₁₈H₂₇N₃O₄ Boc-protected amino group at 4-position; Cbz at 1-position Pharmaceutical intermediate for protected amine syntheses
Benzyl 4-amino-4-methylpiperidine-1-carboxylate - C₁₄H₂₀N₂O₂ Free amino group at 4-position; additional methyl group on piperidine ring Intermediate requiring in situ protection; used in copper-mediated fluorination
Benzyl 4-(2-(tert-butoxycarbonyl)hydrazinyl)piperidine-1-carboxylate 280111-50-4 (variant) C₁₈H₂₇N₃O₄ Hydrazinyl spacer between Boc and piperidine Ugi tetrazole reactions; heterocycle synthesis
Benzyl 4-[2-(tert-butoxy)-2-oxoethyl]piperidine-1-carboxylate 959236-57-8 C₂₀H₂₇NO₅ Ethoxy-oxoethyl substituent at 4-position Lipophilic intermediate for prodrug development
tert-Butyl 4-(((benzyloxy)carbonyl)amino)-4-methylpiperidine-1-carboxylate 883546-87-0 C₂₀H₃₀N₂O₄ Methyl group and dual Boc/Cbz protection at 4-position Dual-protected building block for peptide mimetics

Key Observations:

  • Boc vs.
  • Substituent Effects : Methyl groups (e.g., 4-methylpiperidine derivatives) increase steric hindrance, reducing reaction rates in nucleophilic substitutions . Hydrazinyl or oxoethyl groups introduce polarity or reactivity for click chemistry .

Biologische Aktivität

Benzyl 4-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and research findings.

Chemical Structure and Properties

This compound features a piperidine ring with a benzyl group at the 4-position and a tert-butoxycarbonyl (Boc) protecting group on the amino function. Its molecular formula is C19H28N2O4C_{19}H_{28}N_{2}O_{4}, which indicates a relatively complex structure suitable for various biological interactions.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Piperidine Ring : This can be achieved through cyclization methods or hydrogenation of pyridine derivatives.
  • Introduction of the Boc Group : The Boc group is introduced using di-tert-butyl dicarbonate in the presence of a base, typically under controlled conditions to avoid side reactions.
  • Benzylation : The benzyl group is introduced via nucleophilic substitution using benzyl chloride in an aprotic solvent.

These steps highlight the importance of protecting groups in multi-step synthesis, which ensures selectivity and high yield.

Biological Activity

The biological activity of this compound is influenced by its structural characteristics. Compounds with similar piperidine frameworks have exhibited various pharmacological properties, including:

  • Antidepressant Activity : Some studies suggest that piperidine derivatives can modulate neurotransmitter systems, potentially offering antidepressant effects.
  • Anticancer Properties : Research indicates that compounds with similar structures can inhibit cancer cell growth, making them candidates for further development in oncology.

Case Studies and Research Findings

  • Anticancer Activity : In vitro studies have shown that related piperidine compounds exhibit IC50 values ranging from 25 to 440 nM against various cancer cell lines, indicating significant antiproliferative effects . These compounds often target tubulin polymerization, disrupting mitotic processes in cancer cells.
  • Mechanism of Action : The interaction of these compounds with P-glycoprotein (P-gp) has been studied extensively. For instance, certain derivatives have been shown to stimulate ATPase activity in P-gp, which is crucial for drug efflux mechanisms in multidrug-resistant cells . This suggests potential applications in overcoming drug resistance in cancer therapy.
  • Selectivity and Toxicity : The selectivity of this compound for cancer cells over normal cells has been demonstrated, with studies indicating minimal effects on healthy human peripheral blood mononuclear cells (PBMCs) . This selectivity is essential for developing safer therapeutic agents.

Comparison with Similar Compounds

The following table summarizes the structural features and biological activities of this compound compared to related compounds:

Compound NameStructure FeaturesBiological Activity
This compoundPiperidine ring, benzyl group, Boc protectingPotential antidepressant/anticancer
1-(2-pyridinyl)piperidin-4-onePiperidine ring, pyridine moietyAntidepressant
3-fluoroanilineAromatic amine with fluorineAnticancer
BenzylamineSimple amine with benzeneNeurotransmitter precursor

Eigenschaften

IUPAC Name

benzyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4/c1-18(2,3)24-16(21)19-15-9-11-20(12-10-15)17(22)23-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMCNVANCFSRGFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80621131
Record name Benzyl 4-[(tert-butoxycarbonyl)amino]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159874-20-1
Record name Benzyl 4-[(tert-butoxycarbonyl)amino]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The same operation as in Example (227a) was performed using 4-[(tert-butoxycarbonyl)amino]piperidine (2.00 g, 9.99 mmol), benzyl chloroformate (2.14 mL, 15.0 mmol) and triethylamine (3.48 mL, 25.0 mmol), to obtain 2.71 g of the title compound as a white solid (81%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.14 mL
Type
reactant
Reaction Step Two
Quantity
3.48 mL
Type
reactant
Reaction Step Three
Yield
81%

Synthesis routes and methods II

Procedure details

A solution of 3.2 g (12.3 mmol) of (1-benzyloxycarbonyl-piperidin-4-yl)isocyanate from Step A in 25 mL of DMF was slowly added to a suspension of CuCl3 in 25 mL of DMF and 12 mL of t-butanol. The reaction was stirred for 24 h and then diluted with water and extracted twice with 1:1 ether:ethyl acetate. The organic layers were each washed with a portion of water and brine, dried over sodium sulfate, combined and concentrated. The residue was purified by FCC eluting with 20% ethyl acetate/hexanes to afford 685 mg of title compound. 1H NMR (400 MHz, CDCl3): δ 1.26 (m, 2H), 1.42 (s, 9H), 1.90 (br d, J=12, 2H), 2.90 (br t, 2H), 3.58 (m, 1H), 4.08 (m, 2H), 4.42 (br s, 1H), 5.09 (s, 2H), 7.33 (m, 5H).
Quantity
3.2 g
Type
reactant
Reaction Step One
[Compound]
Name
CuCl3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

4-(N—BOC amino) piperidine (17 kg, 84.88 mol) was dissolved in DCM (90 kg), triethylamine (10.14 kg, 100.16 mol) was added, and the resulting solution was cooled to 0-5° C. Benzyl chloroformate (16.51 kg, 96.76 mol) was added over 45 minutes while keeping the temperature at <25° C., after which the solution was aged for 30 minutes at 20° C. 2 M HCl (61 kg, 118.13 mol) was then added over 10 minutes while keeping the temperature at <25° C. The mixture was agitated for 10 minutes and then the agitation was stopped and the phases were allowed to separate. The phases were then separated from each other, and the organic phase was distilled in vacuo to a volume of 35 L. Isopropyl acetate (89 kg) was then added, and the batch was concentrated by vacuum distillation at less than 35° C. to a volume of 50 L to crystallize the title product. Heptane (47 kg) was then added over 10 minutes, and the resulting slurry cooled to and aged at 20° C. for 20 minutes, after which the aged slurry was filtered, washed with heptane (17 kg), and dried by N2 sweep on the filter to give the title product as a white solid (24.7 kg, 87%). 1H NMR (CDCl3) 7.33 (5H, m), 5.13 (2H, s), 4.47 (1H, m), 4.11 (2H, m), 3.61 (1H, m), 2.93 (2H, m), 1.94 (2H, m), 1.45 (9H, s) and 1.30 (2H, m).
Quantity
17 kg
Type
reactant
Reaction Step One
Name
Quantity
90 kg
Type
solvent
Reaction Step One
Quantity
10.14 kg
Type
reactant
Reaction Step Two
Quantity
16.51 kg
Type
reactant
Reaction Step Three
Name
Quantity
61 kg
Type
reactant
Reaction Step Four
Yield
87%

Synthesis routes and methods IV

Procedure details

To a solution of 4.94 g piperidin-4-yl-carbamic acid tert-butyl ester, 300 mg DMAP and 5.2 ml triethylamine in 50 ml dichloromethane were added 6.3 ml benzyl chloroformate dropwise at 0° C. After 8 h the suspension was diluted with dichloromethane and washed with half-saturated NaHCO3 and 0.1 M HCl. The crude product obtained after evaporation of the solvent was suspended in heptane, the supernatant solution being decanted yielding the product as colorless solid. Yield: 7.9 g.
Quantity
4.94 g
Type
reactant
Reaction Step One
Quantity
5.2 mL
Type
reactant
Reaction Step One
Quantity
6.3 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mg
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.